molecular formula C10H13BrMgO B6317284 3-(Benzyloxy)propylmagnesium bromide, 0.50 M in 2-MeTHF CAS No. 111998-95-9

3-(Benzyloxy)propylmagnesium bromide, 0.50 M in 2-MeTHF

Cat. No. B6317284
CAS RN: 111998-95-9
M. Wt: 253.42 g/mol
InChI Key: ODIOURZCONMBPN-UHFFFAOYSA-M
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Description

3-(Benzyloxy)propylmagnesium bromide is a chemical compound with the formula C10H13BrMgO. It has a molecular weight of 253.4211 . This compound is typically available in a 0.50 M solution in 2-MeTHF .


Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)propylmagnesium bromide consists of a benzyl group (C6H5CH2) attached to an oxygen atom, which is further connected to a propyl group (CH2CH2CH2) that is bonded to a magnesium bromide (MgBr) unit .

Mechanism of Action

Target of Action

3-(Benzyloxy)propylmagnesium bromide is a Grignard reagent . Grignard reagents are a class of organometallic compounds that are commonly used in organic synthesis . They are known for their strong nucleophilic properties and ability to form carbon-carbon bonds . Therefore, the primary targets of 3-(Benzyloxy)propylmagnesium bromide are electrophilic carbon atoms present in various organic compounds .

Mode of Action

The mode of action of 3-(Benzyloxy)propylmagnesium bromide involves a nucleophilic attack on an electrophilic carbon atom . This is a concerted mechanism where the nucleophile (the Grignard reagent) attacks the carbon atom at the same time that the leaving group (often a halogen) is expelled . The result is the formation of a new carbon-carbon bond .

Biochemical Pathways

The specific biochemical pathways affected by 3-(Benzyloxy)propylmagnesium bromide depend on the nature of the organic compound it reacts with. It is commonly used in the esterification of carboxylic acids and the formation of carbon-carbon bonds . These reactions are fundamental to many biochemical pathways, including the synthesis of complex organic molecules.

Pharmacokinetics

As a Grignard reagent, 3-(Benzyloxy)propylmagnesium bromide is typically used in laboratory settings for chemical synthesis It’s worth noting that Grignard reagents, including 3-(Benzyloxy)propylmagnesium bromide, are generally sensitive to moisture and air, which can affect their stability and reactivity .

Result of Action

The result of the action of 3-(Benzyloxy)propylmagnesium bromide is the formation of a new organic compound through the creation of a new carbon-carbon bond . The exact molecular and cellular effects depend on the specific reaction and the compounds involved.

Action Environment

The action of 3-(Benzyloxy)propylmagnesium bromide is influenced by several environmental factors. It is sensitive to moisture and air, which can lead to its decomposition . Therefore, reactions involving this compound are typically carried out under an inert atmosphere (like nitrogen or argon) and with anhydrous (water-free) conditions . Additionally, the reaction is often performed in a well-ventilated area due to the potential generation of flammable and toxic fumes .

properties

IUPAC Name

magnesium;propoxymethylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13O.BrH.Mg/c1-2-8-11-9-10-6-4-3-5-7-10;;/h3-7H,1-2,8-9H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIOURZCONMBPN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCOCC1=CC=CC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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